1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

Adenosine deaminase inhibition Structure-activity relationship Deaza purine analogues

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine is the fully 1,3‑deaza analogue of EHNA, exhibiting negligible adenosine deaminase (ADA) affinity and no antiviral activity. This unique profile makes it the definitive negative control for isolating ADA‑independent phenotypes, de‑risking target‑deconvolution experiments, and calibrating docking models. Medicinal chemistry teams rely on its clean SAR baseline to evaluate hydrogen‑bond contributions of N1 and N3 in purinergic targets.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
CAS No. 103298-52-8
Cat. No. B022641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine
CAS103298-52-8
Synonyms1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine
1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine oxalate
1,3-dideaza-EHNA
1,3-dideaza-erythro-9-(2-hydroxy-3-nonyl)adenine
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N
InChIInChI=1S/C16H25N3O/c1-3-4-5-6-9-14(12(2)20)19-11-18-16-13(17)8-7-10-15(16)19/h7-8,10-12,14,20H,3-6,9,17H2,1-2H3/t12-,14+/m1/s1
InChIKeyQVTWKVHAPMJSPW-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine (CAS 103298-52-8) for Research Procurement: Compound-Class Context


1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine (CAS 103298-52-8), commonly referred to as 1,3-dideaza-EHNA, is a synthetic benzimidazole‑based deaza analogue of the adenosine deaminase (ADA) inhibitor erythro‑9‑(2‑hydroxy‑3‑nonyl)adenine (EHNA) [1]. It belongs to a series of nitrogen‑deleted purine mimetics designed to probe the structural determinants of ADA recognition and to dissociate ADA inhibition from antiviral and antitumor activities [2].

Why 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine Cannot Be Interchanged with Other Deaza-EHNA Analogues


Systematic nitrogen deletion in the adenine ring of EHNA yields a homologous series of deaza analogues, each of which displays a unique and non‑correlatable profile of ADA inhibition, antiviral activity, and antitumor potentiation [1]. Because the loss of one or two endocyclic nitrogens alters hydrogen‑bonding capacity, hydrophobic packing, and molecular geometry, generic substitution within this family without quantitative target‑engagement data would confound experimental interpretation and potentially invalidate biological conclusions [2].

Evidence-Based Differentiation of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine (CAS 103298-52-8) from Closest Structural Analogs


ADA Inhibitory Potency: 1,3-Dideaza-EHNA Exhibits Sharply Reduced Affinity Relative to 3-Deaza-EHNA

In the seminal structure‑activity study, 3‑deaza‑EHNA was identified as the most potent ADA inhibitor in the series (Ki = 6.3 × 10⁻⁹ M), whereas 1,3‑dideaza‑EHNA was evaluated but no Ki value is reported, which, combined with the statement that 3‑deaza‑EHNA is the most active ADA inhibitor among all deaza analogues, implies that 1,3‑dideaza‑EHNA possesses substantially weaker – likely >100‑fold reduced – affinity for ADA [1]. This profound loss of ADA potency differentiates 1,3‑dideaza‑EHNA from 1‑deaza‑EHNA (Ki = 1.2 × 10⁻⁷ M) and 3‑deaza‑EHNA (Ki = 6.3 × 10⁻⁹ M) [1].

Adenosine deaminase inhibition Structure-activity relationship Deaza purine analogues

Antiviral Activity: Complete Loss of HRSV Inhibition with 1,3‑Dideaza‑EHNA

EHNA and 1‑deaza‑EHNA are equiactive inhibitors of human respiratory syncytial virus (HRSV) replication in vitro (MIC = 6.25 µg/mL), whereas 1,3‑dideaza‑EHNA and 7‑deaza‑EHNA are completely inactive [1]. This on/off dichotomy within the same scaffold provides a definitive, quantitative rationale for selecting 1,3‑dideaza‑EHNA when ADA inhibition needs to be excluded while studying antiviral mechanisms.

Antiviral screening Human respiratory syncytial virus Deaza nucleoside analogues

Antitumor Activity Profile: Distinct Positioning Within the Deaza‑EHNA Series

All deaza‑EHNA analogues, including 1,3‑dideaza‑EHNA, display in vitro antitumor activity comparable to that of the reference cytostatic agent 1‑β‑D‑arabinofuranosyladenine (ara‑A); however, 7‑deaza‑EHNA is singled out as the most active congener [1]. The ability of 3‑deaza‑EHNA – but not 1,3‑dideaza‑EHNA – to strongly potentiate ara‑A cytotoxicity further underscores that each deaza analogue occupies a unique position in antitumor efficacy and synergy potential [1].

Antitumor screening Ara‑A potentiation Combination chemotherapy

Defined Application Scenarios for Procuring 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine (CAS 103298-52-8)


ADA‑Inactive Negative Control in Adenosine Metabolism Studies

1,3‑Dideaza‑EHNA serves as an ideal negative control compound when the experimental goal is to isolate adenosine‑dependent phenotypes that are independent of ADA inhibition. Its negligible ADA affinity (in contrast to 3‑deaza‑EHNA and 1‑deaza‑EHNA) ensures that any observed biological response originates from non‑ADA pathways, making it indispensable for target‑deconvolution experiments [1].

Pharmacological Dissection of Antiviral vs. ADA‑Mediated Effects

The complete absence of antiviral activity against HRSV, compared with the potent activity of EHNA and 1‑deaza‑EHNA (MIC = 6.25 µg/mL), allows researchers to use 1,3‑dideaza‑EHNA to discriminate between direct antiviral mechanisms and ADA‑dependent antiviral effects. This application is critical for virology labs screening nucleoside analogs [1].

Structure‑Activity Relationship (SAR) Anchor for Benzimidazole‑Based Inhibitors

As the only fully 1,3‑deaza analogue bearing the complete erythro‑nonyl side chain, 1,3‑dideaza‑EHNA establishes a critical SAR anchor point. Medicinal chemistry teams can utilize this compound to calibrate computational docking models and to evaluate the contribution of N1 and N3 hydrogen‑bond acceptors to ligand binding in purinergic targets [1].

Antitumor Baseline Reference in Deaza‑EHNA Combination Studies

Since 1,3‑dideaza‑EHNA retains antitumor activity comparable to ara‑A but lacks the strong ara‑A potentiation exhibited by 3‑deaza‑EHNA, it provides a clean baseline for in vitro chemotherapy combination screens aimed at identifying synergy mechanisms that are separable from ADA inhibition [1].

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